Cyclododecyl 4-(acetylamino)benzoate
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Overview
Description
Cyclododecyl 4-(acetylamino)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by a cyclododecyl group attached to the benzoate moiety, which is further substituted with an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclododecyl 4-(acetylamino)benzoate typically involves a multi-step process. The general synthetic route includes:
Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with cyclododecyl bromide in the presence of a base such as potassium carbonate.
Esterification: The resulting product undergoes esterification with acetic anhydride to introduce the acetylamino group.
Purification: The crude product is purified through recrystallization from a suitable solvent like acetone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Cyclododecyl 4-(acetylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclododecyl 4-(acetylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Mechanism of Action
The mechanism of action of Cyclododecyl 4-(acetylamino)benzoate involves its interaction with biological membranes. The compound is believed to bind to specific sites on sodium ion channels, inhibiting the passage of sodium ions and thereby blocking nerve impulse conduction. This mechanism is similar to that of other local anesthetics, which reduce membrane excitability without affecting the resting potential .
Comparison with Similar Compounds
Benzocaine: A well-known local anesthetic with a similar 4-aminobenzoate structure.
Procaine: Another local anesthetic with a similar mechanism of action.
Tetracaine: A potent local anesthetic with a longer duration of action.
Uniqueness: Cyclododecyl 4-(acetylamino)benzoate is unique due to its cyclododecyl group, which imparts distinct physicochemical properties. This structural feature may enhance its stability and bioavailability compared to other similar compounds .
Properties
Molecular Formula |
C21H31NO3 |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
cyclododecyl 4-acetamidobenzoate |
InChI |
InChI=1S/C21H31NO3/c1-17(23)22-19-15-13-18(14-16-19)21(24)25-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16,20H,2-12H2,1H3,(H,22,23) |
InChI Key |
NMQRQUZOKVPQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCCCCCCCC2 |
Origin of Product |
United States |
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